1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a methoxy group, and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The chlorine atom may also contribute to the compound’s reactivity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 1-(3-Amino-2-methoxyphenyl)ethan-1-one
- 1-(3-Amino-2-methoxyphenyl)piperidin-2-one
Comparison: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(3-Amino-2-methoxyphenyl)ethan-1-one, the propanone backbone provides additional sites for chemical modification. The piperidin-2-one derivative, on the other hand, introduces a cyclic structure that may influence the compound’s stability and interaction with biological targets.
Biological Activity
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and interaction with various biological targets, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-amino-2-methoxybenzaldehyde with chloroacetone under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, with solvents such as ethanol or methanol facilitating the nucleophilic addition of the amino group to the carbonyl carbon of chloroacetone.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as a precursor for developing new pharmaceuticals. Key aspects of its biological activity include:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, influencing their activity through competitive inhibition or allosteric modulation. The amino group can form hydrogen bonds with active site residues, while the methoxy group enhances binding affinity through hydrophobic interactions.
- Cellular Effects : Studies suggest that this compound may influence cellular processes such as signaling pathways and gene expression. It has been implicated in modulating the activity of kinases and phosphatases, impacting downstream signaling cascades.
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological properties that warrant further investigation. It has shown promise in:
- Antidepressant Activity : In vivo studies have evaluated the compound's effects on behavior in animal models, suggesting potential antidepressant-like effects through modulation of serotoninergic pathways .
- Anticancer Properties : Preliminary findings indicate cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The compound demonstrated dose-dependent induction of apoptosis, making it a candidate for further development as an anticancer agent .
Case Study 1: Antidepressant-Like Effects
In a behavioral test assessing antidepressant-like activity, this compound was administered to rodents at varying doses. Results indicated a significant reduction in immobility time in the forced swim test (FST), comparable to standard antidepressants like sertraline.
Case Study 2: Anticancer Activity
A study investigating the cytotoxicity of this compound against MCF-7 cells revealed an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that the compound induced apoptosis via caspase activation, suggesting a mechanism that warrants further exploration for therapeutic applications against cancer .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
Reagent | Conditions |
---|---|
3-amino-2-methoxybenzaldehyde | With chloroacetone |
Base | Sodium hydroxide or potassium carbonate |
Solvent | Ethanol or methanol |
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(3-amino-2-methoxyphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6,12H2,1H3 |
InChI Key |
KRICCMAYUBSWMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)CC(=O)CCl |
Origin of Product |
United States |
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